molecular formula C7H11NO3 B1330574 N-Acetyl-DL-allylglycine CAS No. 50299-14-4

N-Acetyl-DL-allylglycine

Cat. No.: B1330574
CAS No.: 50299-14-4
M. Wt: 157.17 g/mol
InChI Key: QTNLDKHXFVSKCF-UHFFFAOYSA-N
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Description

N-Acetyl-DL-allylglycine is a synthetic amino acid derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is characterized by the presence of an acetyl group attached to the nitrogen atom of the glycine backbone, and an allyl group attached to the alpha carbon

Mechanism of Action

Target of Action

N-Acetyl-DL-allylglycine primarily targets neurons, particularly in the vestibular nuclei . It has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs . The compound also interacts with organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

It is believed to act directly on neurons . In the vestibular nuclei, this compound has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons . Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 .

Biochemical Pathways

It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The compound’s acetylation has a profound impact on certain physicochemical properties, making this compound drug-like compared to L-leucine .

Pharmacokinetics

This compound is a translocated substrate for OAT1 and OAT3 with low affinity (Km 10 mM). In contrast, L-leucine is known to be transported by LAT1 with high affinity (Km 0.2 mM) and low capacity . The clinical consequence is that L-leucine uptake becomes saturated at 50-fold lower concentration than this compound . These results demonstrate a mechanism of action that explains why this compound is effective as a drug and L-leucine itself is not .

Result of Action

The result of this compound’s action is the restoration of membrane potential in hyperpolarized/depolarized vestibular neurons . This effect is believed to be beneficial in the treatment of vertigo and potentially other neurological disorders .

Action Environment

The action environment of this compound is primarily within the nervous system, particularly the vestibular nuclei

Biochemical Analysis

Biochemical Properties

N-Acetyl-DL-allylglycine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of L-leucine, an alpha amino acid, switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT) . This selective recognition significantly contributes to the therapeutic effects of this compound .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C (NPC), observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Specifically, N-acetylation removes a charge from the nitrogen at physiological pH and N-acetyl-L-leucine is an anion that is then a substrate for the organic anion transporters .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that the compound has threshold effects and can also exhibit toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-allylglycine can be synthesized through a multi-step process involving the acetylation of DL-allylglycine. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through biotransformation processes. For example, a variant of N-acetyl amino acid racemase has been developed to convert this compound into its enantiomerically pure form, D-allylglycine, with high efficiency . This process involves the use of an enantiospecific acylase and operates under conditions suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-DL-allylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-acetamidopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLDKHXFVSKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50299-14-4
Record name NSC270552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-D-allylglycine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the improved N-acetyl amino acid racemase (NAAAR) variant in the context of N-Acetyl-DL-allylglycine?

A1: The research focuses on developing a more efficient method to produce enantiomerically pure D-allylglycine from this compound. The researchers achieved this by engineering an improved NAAAR variant (NAAAR G291D/F323Y) through directed evolution. This variant exhibits up to 6-fold higher activity than the wild-type NAAAR when acting upon a range of N-acetylated amino acids, including this compound. [] This enhanced activity is crucial for industrial-scale applications as it allows for faster and more efficient conversion of the racemic mixture into the desired enantiomer.

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